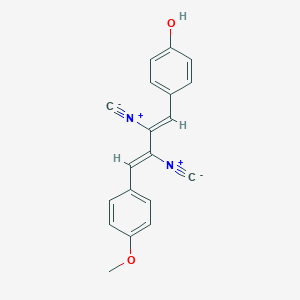
Xanthocillin X monomethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium NADH, also known as disodium nicotinamide adenine dinucleotide, is a reduced form of nicotinamide adenine dinucleotide. It is a coenzyme that plays a crucial role in cellular energy metabolism. Disodium NADH is involved in various biochemical reactions, acting as an electron carrier in redox reactions. It is widely used in scientific research due to its importance in cellular processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium NADH can be synthesized through enzymatic or chemical reduction of nicotinamide adenine dinucleotide. The enzymatic method involves the use of enzymes such as alcohol dehydrogenase or lactate dehydrogenase to catalyze the reduction of nicotinamide adenine dinucleotide to disodium NADH. The reaction is typically carried out in an aqueous buffer solution at a controlled pH and temperature .
Industrial Production Methods
Industrial production of disodium NADH often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are engineered to overproduce nicotinamide adenine dinucleotide, which is then chemically reduced to disodium NADH. The product is purified through various chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Disodium NADH undergoes several types of chemical reactions, including:
Oxidation: Disodium NADH can be oxidized to nicotinamide adenine dinucleotide in the presence of oxidizing agents.
Reduction: It can act as a reducing agent in various biochemical reactions.
Substitution: Disodium NADH can participate in substitution reactions where its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in reactions involving disodium NADH include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions, including neutral pH and ambient temperature .
Major Products Formed
The major products formed from the oxidation of disodium NADH are nicotinamide adenine dinucleotide and water. In reduction reactions, disodium NADH can reduce various substrates, leading to the formation of reduced products .
Scientific Research Applications
Disodium NADH has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions.
Biology: Disodium NADH is essential in studying cellular metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in conditions such as chronic fatigue syndrome, Parkinson’s disease, and Alzheimer’s disease.
Industry: Disodium NADH is used in the production of biofuels and in the food industry as a preservative .
Mechanism of Action
Disodium NADH exerts its effects by acting as an electron carrier in redox reactions. It donates electrons to the electron transport chain in mitochondria, leading to the production of adenosine triphosphate (ATP). This process is crucial for cellular energy metabolism. Disodium NADH also participates in various enzymatic reactions, serving as a coenzyme for oxidoreductases .
Comparison with Similar Compounds
Disodium NADH is often compared with other similar compounds such as:
Nicotinamide adenine dinucleotide (NAD+): The oxidized form of disodium NADH, which acts as an electron acceptor in redox reactions.
Nicotinamide adenine dinucleotide phosphate (NADP+): A similar coenzyme involved in anabolic reactions.
Nicotinamide adenine dinucleotide phosphate (NADPH): The reduced form of NADP+, which acts as a reducing agent in biosynthetic reactions
Disodium NADH is unique in its ability to act as a potent reducing agent and its involvement in both catabolic and anabolic pathways, making it a versatile compound in biochemical research .
Properties
CAS No. |
19559-24-1 |
|---|---|
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]phenol |
InChI |
InChI=1S/C19H14N2O2/c1-20-18(12-14-4-8-16(22)9-5-14)19(21-2)13-15-6-10-17(23-3)11-7-15/h4-13,22H,3H3/b18-12-,19-13- |
InChI Key |
NIFGBMKUAMIQJA-BKHHGCLFSA-N |
SMILES |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-])\[N+]#[C-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |
Synonyms |
xanthocillin X monomethyl ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















